molecular formula C13H9Cl2N3OS B2906489 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-41-7

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2906489
CAS No.: 866014-41-7
M. Wt: 326.2
InChI Key: CAWVXGDBBGUXCD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea-based compound featuring a benzamide core substituted with chlorine at the 2-position and a 2-chloropyridin-3-yl carbamothioyl group. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as enzymes or DNA. The compound’s synthesis typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate, followed by condensation with 2-chloro-3-aminopyridine . Its crystal structure, often determined using SHELX programs , reveals intramolecular hydrogen bonds (e.g., N–H⋯S and C–H⋯O) and antiparallel alignment of amide groups, which stabilize its conformation .

Properties

IUPAC Name

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-5-2-1-4-8(9)12(19)18-13(20)17-10-6-3-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVXGDBBGUXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 2-chloropyridine-3-amine to form the final product . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using solvents like acetone to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is used in scientific research for a variety of applications.

Synthesis and Characterization

  • Ligand Synthesis: It is employed in the synthesis of metal complexes. For instance, it can form complexes with Co (II), Ni (II), and Cu (II) metals.
  • Spectroscopic Analysis: The structure of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide can be confirmed through various spectroscopic methods, including MS, 1H NMR, 13C NMR, and FT-IR spectroscopy.
  • X-ray Diffraction: Single crystal X-ray diffraction is used to determine its three-dimensional structure in solid form.

Biological Activities

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide exhibits significant biological activities:

  • Antimicrobial Research: It is investigated for potential antibacterial, antifungal, and antitubercular activities. Thiourea derivatives, which share structural similarities with this compound, have been tested against Mycobacterium tuberculosis .
  • Antioxidant Properties: The compound is explored for its potential as an antioxidant. Metal complexes derived from this compound have demonstrated antioxidant activity.
  • Anti-inflammatory Agent: It is also considered for its potential as an anti-inflammatory agent. Benzoylthioureas, related compounds, have shown anti-inflammatory effects and potential as photodynamic therapy agents to suppress excessive inflammatory reactions .

Electrochemical Behavior

  • Electrochemical Studies: The electrochemical behavior of metal complexes synthesized using 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has been investigated.

Methods of Synthesis

The synthesis of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves a multi-step process:

  • Reaction of 2-chlorobenzoyl chloride: Reacting 2-chlorobenzoyl chloride with potassium thiocyanate in acetone.
  • Addition of 3-aminopyridine: Adding 3-aminopyridine to the reaction mixture.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. As a thiourea derivative, it can form chelates with transition metals, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyridine Ring Substitution

  • 2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide (Yeşilkaynak et al., 2016): Replacing the 2-chloropyridin-3-yl group with a 5-chloropyridin-2-yl moiety alters coordination behavior with transition metals (Co²⁺, Ni²⁺, Cu²⁺). The 3-yl substitution in the target compound enhances steric hindrance, reducing metal complex stability compared to the 2-yl derivative .
  • N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (Emine et al., 2016): Methyl groups increase lipophilicity, improving membrane permeability but reducing antitubercular activity compared to chlorinated analogues .

Benzamide Core Modification

  • 2-Chloro-N-(diethyl carbamothioyl)benzamide (Arslan et al., 2010): Replacing the chloropyridinyl group with diethyl carbamothioyl reduces planarity, weakening π-π stacking interactions critical for DNA intercalation. Computational studies show lower electrophilicity (ΔELUMO-HOMO = 4.2 eV) compared to the target compound (ΔE = 3.8 eV) .
  • 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (Yamin et al., 2008): Methyl substituents eliminate halogen bonding, resulting in simpler crystal packing dominated by N–H⋯S hydrogen bonds rather than Cl⋯O interactions .

Antitubercular Activity

  • 2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (Derivative 79, Emine et al., 2016): Exhibits superior activity (MIC = 1.2 µg/mL against H37Rv M. tuberculosis) due to the hydrophobic 1-phenylethyl group enhancing membrane penetration. In contrast, the target compound shows moderate activity (MIC = 8.5 µg/mL), attributed to its polar chloropyridinyl group .
  • N-((2-Acetylphenyl)carbamothioyl)benzamide (Yamin et al., 2013): The acetyl group facilitates intramolecular N–H⋯O hydrogen bonds, stabilizing the molecule but reducing bioavailability due to high crystallinity .

Metal Complexation

  • Co(II) Complex of 2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide : Exhibits higher thermal stability (decomposition at 320°C) than the target compound’s Cu(II) complex (decomposition at 290°C), linked to the stronger Co–S bond .

Physicochemical Properties

Compound LogP Melting Point (°C) H-Bond Donors H-Bond Acceptors
Target Compound 3.1 215–217 2 4
2-Chloro-N-(diethyl carbamothioyl)benzamide 2.8 198–200 1 3
Derivative 79 (Emine et al.) 4.5 185–187 1 3
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide 2.9 210–212 1 3

Key Findings :

  • Chlorine atoms on both benzamide and pyridine rings enhance hydrophobicity (LogP = 3.1) but reduce solubility.
  • Methyl or acetyl substituents lower melting points, suggesting reduced crystalline stability .

Crystallographic Insights

  • Halogen Bonding : The target compound exhibits Cl⋯O interactions (3.18 Å), absent in methyl-substituted analogues, which rely on N–H⋯S bonds for dimer formation .
  • Planarity : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show greater planarity (dihedral angle < 10°), enhancing stacking interactions in crystal lattices .

Biological Activity

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a chlorinated pyridine and a benzamide moiety, has been investigated for various pharmacological applications.

Chemical Structure and Synthesis

The molecular formula of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is C13H9Cl2N3OSC_{13}H_{9}Cl_{2}N_{3}OS. The synthesis typically involves a multi-step process, starting with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-chloropyridine-3-amine to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

1. Antibacterial Activity

Studies have demonstrated that 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide shows promising antibacterial properties. It has been tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3045
K. pneumoniae1950

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines indicate significant cytotoxicity, with MCF-7 cells showing an IC50 value of approximately 225 µM .

3. Antioxidant Activity

The antioxidant properties of metal complexes derived from this compound have been studied as well. These complexes exhibit notable electrochemical behavior and thermal stability, contributing to their potential applications in oxidative stress-related conditions.

4. Antituberculosis Activity

Preliminary studies suggest that derivatives of this compound may act as inhibitors against Mycobacterium tuberculosis. Specific derivatives have shown high activity against drug-resistant strains, making them potential candidates for further development in antitubercular therapy .

The mechanism by which 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide exerts its biological effects is believed to involve its ability to form chelates with transition metals, influencing various biochemical pathways within microbial and cancerous cells .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study involving a series of thiourea derivatives demonstrated that the inclusion of chlorinated pyridine significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to non-chlorinated analogs .
  • Cytotoxicity in Cancer Cells : Research on MCF-7 cells indicated that treatment with this compound led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction at higher concentrations .

Q & A

Q. What synthetic pathways are commonly used to prepare 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Formation of the carbamothioyl group: React 3-amino-2-chloropyridine with benzoyl isothiocyanate under anhydrous conditions in a polar aprotic solvent (e.g., THF or DMF) at 0–25°C .

Coupling with benzoyl chloride: Introduce the 2-chlorobenzamide moiety via nucleophilic acyl substitution, using a base like triethylamine to neutralize HCl byproducts .

Purification: Recrystallization from ethanol or methanol yields the pure product. Monitoring via TLC and characterization by 1^1H/13^13C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with chloro-substituents causing deshielding in aromatic regions .
  • IR Spectroscopy: Confirm the presence of thiourea (N–H stretch: ~3200 cm1^{-1}, C=S stretch: ~1250 cm1^{-1}) and amide (C=O stretch: ~1680 cm1^{-1}) groups .
  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the carbamothioyl-pyridyl linkage. SHELX programs (e.g., SHELXD for structure solution) are robust for small-molecule analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer:
  • Temperature Control: Lower temperatures (0–5°C) during carbamothioyl formation minimize side reactions (e.g., hydrolysis of benzoyl isothiocyanate) .
  • Solvent Selection: DMF enhances solubility of intermediates but may require rigorous drying to prevent decomposition. Switch to dichloromethane for acid-sensitive steps.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • High-Throughput Screening: Use microreactors to test parameter combinations (e.g., stoichiometry, solvent ratios) efficiently .

Q. What computational strategies predict the compound’s reactivity and biological interactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. B3LYP/6-311G(d,p) basis sets model thiourea-pyridyl conjugation effects on charge distribution .
  • Molecular Docking: Simulate binding to biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding between the thiourea group and active-site residues .
  • Thermodynamic Simulations: Use thermo.pl (Irikura’s method) to predict thermodynamic properties (e.g., entropy, heat capacity) across temperatures (100–1000 K) for stability assessments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer:
  • Assay Standardization: Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and cell lines). For antimicrobial studies, compare MIC values using CLSI guidelines .
  • Purity Analysis: Use HPLC-MS to confirm compound integrity; impurities (e.g., unreacted 3-amino-2-chloropyridine) may skew results .
  • Structural Analog Comparison: Benchmark against derivatives (e.g., 2-chloro-N-(diethylcarbamothioyl)benzamide) to isolate substituent effects .

Data Analysis and Structural Insights

Q. What role does the thiourea moiety play in modulating biological activity?

  • Methodological Answer: The carbamothioyl (–NH–C(=S)–NH–) group:
  • Enhances hydrogen-bonding capacity with targets (e.g., bacterial enzymes or cancer cell receptors) .
  • Increases lipophilicity (logP ~3.9), improving membrane permeability, as seen in analogs like 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide .
  • Validation: Replace the thiourea with urea (–NH–C(=O)–NH–) and compare bioactivity to isolate sulfur’s contribution .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer:
  • Charge-Flipping Algorithms: Use Superflip (in Olex2) for ab initio structure solution, especially for twinned crystals .
  • Refinement in SHELXL: Apply TWIN/BASF commands for twinned data and constrain anisotropic displacement parameters for chlorine atoms .
  • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···S hydrogen bonds) .

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